1,2-Bis(3-bromophenyl)ethyne
Overview
Description
1,2-Bis(3-bromophenyl)ethyne is an organic compound with the molecular formula C14H8Br2 It is characterized by the presence of two bromine atoms attached to phenyl rings, which are connected by an ethyne (acetylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3-bromophenyl)ethyne can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 3-bromophenylboronic acid with 3-bromoiodobenzene in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent like DME (dimethoxyethane) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-bromophenyl)ethyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in further coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Cyclization Reactions: It can undergo cyclization reactions to form polycyclic aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as K2CO3 or NaOH, used to deprotonate reactants.
Solvents: Common solvents include DME, THF (tetrahydrofuran), and toluene.
Major Products Formed
Substituted Phenylacetylenes: Through substitution reactions.
Polycyclic Aromatic Hydrocarbons: Through cyclization reactions.
Scientific Research Applications
1,2-Bis(3-bromophenyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Studied for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-bromophenyl)ethyne in chemical reactions involves the activation of the ethyne linkage and the bromine atoms The ethyne linkage can participate in π-π interactions and act as a site for further functionalization
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-bromophenyl)ethyne
- 1,2-Bis(2-bromophenyl)ethyne
- 1,2-Diphenylethyne
Uniqueness
1,2-Bis(3-bromophenyl)ethyne is unique due to the specific positioning of the bromine atoms on the phenyl rings, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the formation of specific products that may not be easily accessible with other similar compounds.
Properties
IUPAC Name |
1-bromo-3-[2-(3-bromophenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXUXTVJTIPBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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